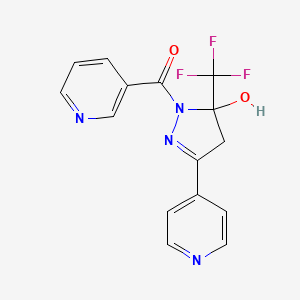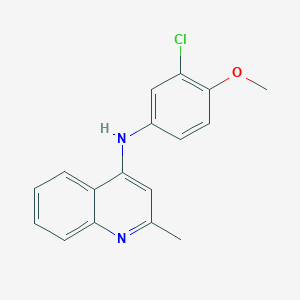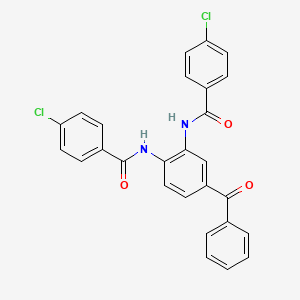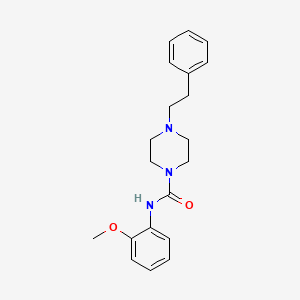![molecular formula C16H24ClNO6 B5065611 N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5065611.png)
N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate inhibits the activity of Bruton's tyrosine kinase (BTK), a protein that plays a key role in the development and survival of cancer cells. By inhibiting BTK, this compound prevents the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound is metabolized primarily by the liver and excreted in the urine. In preclinical studies, this compound has been shown to be well-tolerated and to have minimal toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate is its specificity for BTK, which reduces the risk of off-target effects. However, one limitation is that this compound may not be effective against all types of cancer, and further research is needed to determine its optimal use in combination with other treatments.
Direcciones Futuras
For research on N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate include evaluating its efficacy in clinical trials, exploring its potential use in combination with other cancer treatments, and investigating its mechanism of action in more detail. Other potential future directions include developing more potent and selective BTK inhibitors and identifying biomarkers that can predict response to this compound treatment.
In conclusion, this compound is a promising small molecule inhibitor that has shown efficacy against various types of cancer in preclinical studies. Its specificity for BTK makes it a potentially valuable addition to the arsenal of cancer treatments, and further research is needed to determine its optimal use in clinical practice.
Métodos De Síntesis
The synthesis of N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate involves a multi-step process that begins with the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 1-bromo-butane to form N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine. Finally, the amine is reacted with oxalic acid to form the oxalate salt of this compound. The overall yield of the synthesis is approximately 30%.
Aplicaciones Científicas De Investigación
N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate has been shown to be effective against various types of cancer, including lymphoma, leukemia, and multiple myeloma. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2.C2H2O4/c1-2-3-8-16-9-10-17-11-12-18-14-7-5-4-6-13(14)15;3-1(4)2(5)6/h4-7,16H,2-3,8-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIQOTUBJFDXHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=CC=CC=C1Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(3-methoxypropyl)amine oxalate](/img/structure/B5065545.png)

![[4-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)butyl]diethylamine hydrochloride](/img/structure/B5065562.png)
![11-(2,6-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5065568.png)
![1-(4-bromophenyl)-4-[4-(diethylamino)-2-propoxybenzylidene]-3,5-pyrazolidinedione](/img/structure/B5065581.png)

![1-(hydroxymethyl)-17-(3-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5065613.png)
![[3-acetyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5065617.png)
![tert-butyl [3-oxo-3-(1,3-thiazol-2-ylamino)propyl]carbamate](/img/structure/B5065625.png)

![{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5065631.png)
